molecular formula C21H22N2O5 B2705528 5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 887222-67-5

5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No. B2705528
M. Wt: 382.416
InChI Key: JTHYOSLTFHOPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a pyrazole ring (a type of heterocyclic aromatic organic compound), a carboxylic acid group, and phenyl groups with hydroxy and methoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

Based on the functional groups present, we can predict some general properties. For example, the compound is likely to be solid at room temperature . The presence of polar groups like the carboxylic acid and the hydroxy groups might make it somewhat soluble in polar solvents .

Scientific Research Applications

Antioxidant Activity

Research demonstrates that the antioxidant capacity of compounds can significantly vary based on their structural composition, particularly the number and position of hydroxyl groups and the presence of conjugated bonds. Studies on hydroxycinnamic acids and their derivatives, including cinnamic acid, p-coumaric acid, caffeic acid, and rosmarinic acid, show a broad range of antioxidant activities. The presence of hydroxyl groups, especially in ortho positions, greatly enhances the antioxidant activity of these compounds (Razzaghi-Asl et al., 2013).

Antimicrobial Activity

The antimicrobial properties of related compounds are influenced by their chemical structures, with certain modifications enhancing their activity against a wide range of microorganisms. The variability in activity can be attributed to differences in microbial strains and experimental conditions. For instance, caffeic acid and cinnamic acid have shown notable antimicrobial activities, suggesting their potential utility in food preservation and as natural antimicrobial agents in various applications (Naveed et al., 2018).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, followed by investigations into its potential applications .

properties

IUPAC Name

5-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-28-15-11-9-14(10-12-15)17-13-18(16-5-2-3-6-19(16)24)23(22-17)20(25)7-4-8-21(26)27/h2-3,5-6,9-12,18,24H,4,7-8,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHYOSLTFHOPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

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